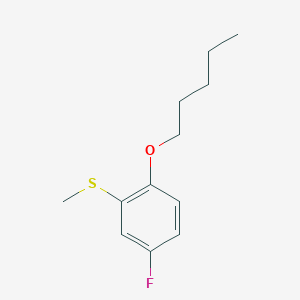

5-Fluoro-2-n-pentoxyphenyl methyl sulfide

Description

5-Fluoro-2-n-pentoxyphenyl methyl sulfide is a sulfur-containing aromatic compound featuring a benzene ring substituted with:

- A fluoro group at the 5-position,

- A n-pentoxy group (C₅H₁₁O) at the 2-position,

- A methyl sulfide (SCH₃) functional group.

The fluorine atom and sulfur-containing groups may influence electronic properties, solubility, and biological activity .

Properties

IUPAC Name |

4-fluoro-2-methylsulfanyl-1-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FOS/c1-3-4-5-8-14-11-7-6-10(13)9-12(11)15-2/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNKIRNKLRMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-n-pentoxyphenyl methyl sulfide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-2-n-pentoxyphenol with methylthiolating agents under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 5-Fluoro-2-n-pentoxyphenol and a methylthiolating agent (e.g., methyl iodide).

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C).

Procedure: The mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of 5-Fluoro-2-n-pentoxyphenyl methyl sulfide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-n-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfide group to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2 or m-CPBA in an organic solvent (e.g., dichloromethane) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures (e.g., 0-5°C).

Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF) at elevated temperatures.

Major Products

Oxidation: 5-Fluoro-2-n-pentoxyphenyl methyl sulfoxide or sulfone.

Reduction: 5-Fluoro-2-n-pentoxyphenyl thiol or de-fluorinated products.

Substitution: 5-Substituted-2-n-pentoxyphenyl methyl sulfide derivatives.

Scientific Research Applications

5-Fluoro-2-n-pentoxyphenyl methyl sulfide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-n-pentoxyphenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Substituent Comparisons

Key Observations :

- Fluorine enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

- Sulfides (SCH₃) vs. Sulfonamides, however, exhibit higher solubility and are common in drug design (e.g., ) .

- n-Pentoxy group (C₅H₁₁O) : This alkoxy chain may increase lipid solubility compared to shorter chains (e.g., methoxy in ), affecting bioavailability .

Biological Activity

5-Fluoro-2-n-pentoxyphenyl methyl sulfide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

5-Fluoro-2-n-pentoxyphenyl methyl sulfide has the following chemical structure:

- Molecular Formula : C13H17FOS

- CAS Number : [specific CAS number not provided in search results]

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 5-fluoro-2-n-pentoxyphenol and a suitable methyl sulfide reagent.

- Formation of the Sulfide Group : The phenolic compound reacts with the methyl sulfide under appropriate conditions to form the desired sulfide.

The biological activity of 5-Fluoro-2-n-pentoxyphenyl methyl sulfide is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanism includes:

- Inhibition of Enzymes : The compound may inhibit enzymes that contain thiol groups, disrupting their normal function.

- Modulation of Signaling Pathways : It could affect various signaling pathways, potentially leading to anti-inflammatory or antimicrobial effects.

Biological Activity

Research indicates that 5-Fluoro-2-n-pentoxyphenyl methyl sulfide exhibits several notable biological activities:

- Antimicrobial Properties : Studies have suggested that this compound may possess significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduces cytokine production in vitro |

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Fluoro-2-n-pentoxyphenyl methyl sulfide:

-

Antimicrobial Study :

- A study evaluated the efficacy of the compound against common bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.

- The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used as controls.

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

-

Mechanistic Insights :

- Molecular docking studies suggested strong binding affinity to specific enzyme targets involved in inflammatory pathways, supporting its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.